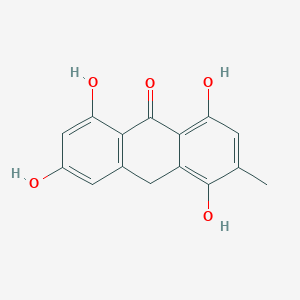
9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- is a chemical compound with the molecular formula C15H12O5 It is known for its unique structure, which includes multiple hydroxyl groups and a methyl group attached to an anthracenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- typically involves the hydroxylation of anthracenone derivatives. One common method includes the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the anthracenone ring. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives.
Scientific Research Applications
9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its unique structure may have potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s activity. Additionally, the methyl group may affect the compound’s hydrophobicity and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,4,8-tetrahydroxy-6-methyl-10H-anthracen-9-one: This compound has a similar structure but differs in the position of the hydroxyl and methyl groups.
1,4,6,8-tetrahydroxy-3-methyl-10H-anthracen-9-one: Another closely related compound with slight variations in the hydroxyl group positions.
Uniqueness
9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which can influence its chemical reactivity and potential applications. The presence of multiple hydroxyl groups makes it a versatile compound for various chemical transformations and research studies.
Properties
CAS No. |
61281-27-4 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,4,6,8-tetrahydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O5/c1-6-2-10(17)13-9(14(6)19)4-7-3-8(16)5-11(18)12(7)15(13)20/h2-3,5,16-19H,4H2,1H3 |
InChI Key |
NJFHKTJCNCOEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)CC3=C(C2=O)C(=CC(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















